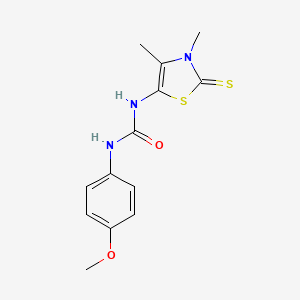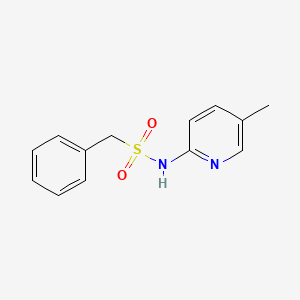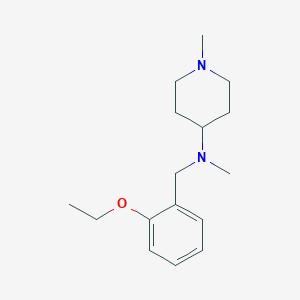![molecular formula C20H36N4O3 B5646305 9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)
9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely of interest due to its unique structure incorporating elements such as a triazaspiro[5.6]dodecane backbone, a pyrrolidinyl group, and methoxyethyl and methyl substituents. These features suggest potential for various chemical and physical properties that could be exploited in scientific research.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for the compound were not directly found, related research on similar structures, such as triazaspiro dodecanes and pyrrolidinyl-substituted compounds, typically involves strategies like nucleophilic substitution, cyclization, and spiro-formation reactions. These methods aim to build the complex molecular architecture in a controlled and efficient manner (Bubnov et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like the one is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Such analysis reveals the stereochemistry, bond lengths, and angles critical for understanding the compound's chemical behavior and potential interactions with biological targets. Studies on related molecules highlight the importance of specific structural motifs in determining their physical and chemical properties (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. The presence of a pyrrolidinyl group, for example, could engage in nucleophilic addition reactions, while the triazaspiro backbone might undergo transformations under specific conditions, affecting the molecule's reactivity and potential applications. Studies on structurally related compounds provide insights into reaction mechanisms and conditions that could be applicable (Jones & Phipps, 1976).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its practical application and handling. These properties are determined by the compound's molecular structure and the interactions between its molecules. Research into compounds with similar structural features can provide valuable information on expected physical properties, such as solubility in various solvents and thermal stability (Eilers, Bach, & Fröhlich, 1998).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are essential for understanding how the compound interacts in chemical and biological systems. These properties are influenced by the compound’s functional groups and overall molecular architecture. Studies on compounds with similar functionalities can shed light on the behavior of the compound under chemical reactions, its potential as a catalyst, or its reactivity towards specific reagents (Clarke, Mares, & Mcnab, 1997).
properties
IUPAC Name |
10-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O3/c1-21-13-14-22(11-6-19(26)23-9-3-4-10-23)17-20(21)7-5-18(25)24(12-8-20)15-16-27-2/h3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPDRPTJUZHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)N(CC2)CCOC)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)

![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646250.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)
![2-[(3-bromobenzyl)thio]-1H-benzimidazole](/img/structure/B5646270.png)

![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646284.png)
![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5646288.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)
![N-{2-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5646310.png)